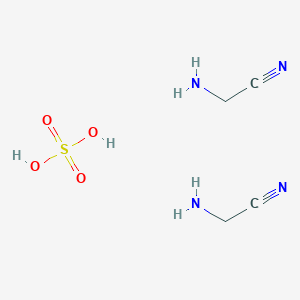
2-aminoacetonitrile;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-aminoacetonitrile; sulfuric acid typically involves the reaction of 2-aminoacetonitrile with sulfuric acid. One method includes the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to obtain 2-aminoacetonitrile. This is followed by reacting 2-aminoacetonitrile with a methanol solution of sulfuric acid at temperatures between 30 and 35°C for 1 to 2 hours. The mixture is then cooled to below 5°C, filtered, and centrifuged to obtain the final product .
Industrial Production Methods
Industrial production of 2-aminoacetonitrile; sulfuric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining the desired temperature and reaction time, thus optimizing the production process.
化学反応の分析
Types of Reactions
2-aminoacetonitrile; sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce glycine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in reactions with 2-aminoacetonitrile; sulfuric acid include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific pH levels.
Major Products
The major products formed from the reactions of 2-aminoacetonitrile; sulfuric acid include glycine from hydrolysis and various nitrogen-containing heterocycles from other reactions .
科学的研究の応用
2-aminoacetonitrile; sulfuric acid has several scientific research applications:
Chemistry: It is used in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 2-aminoacetonitrile; sulfuric acid involves its interaction with molecular targets and pathways. The compound acts as a precursor to various biologically active molecules, influencing biochemical pathways through its conversion to other compounds. For example, its hydrolysis to glycine can impact protein synthesis and other metabolic processes .
類似化合物との比較
2-aminoacetonitrile; sulfuric acid can be compared with other similar compounds such as:
Aminoacetonitrile: This compound is the base form of 2-aminoacetonitrile; sulfuric acid and shares many chemical properties.
Acetonitrile: While structurally similar, acetonitrile lacks the amino group, making its chemical behavior different.
Cyanogen: Another related compound, cyanogen, has different reactivity due to the absence of the amino group
The uniqueness of 2-aminoacetonitrile; sulfuric acid lies in its combination of the nitrile and amino groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C4H10N4O4S |
|---|---|
分子量 |
210.21 g/mol |
IUPAC名 |
2-aminoacetonitrile;sulfuric acid |
InChI |
InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4) |
InChIキー |
NQHWLBZZBSYIPI-UHFFFAOYSA-N |
正規SMILES |
C(C#N)N.C(C#N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
![tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13493709.png)
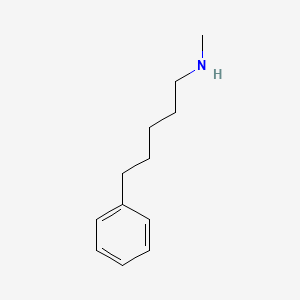
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)
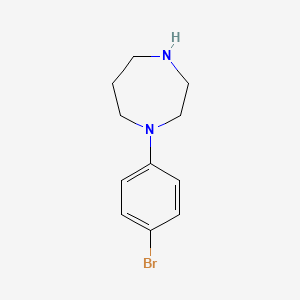
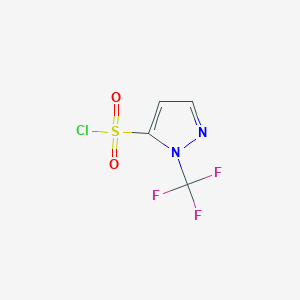

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
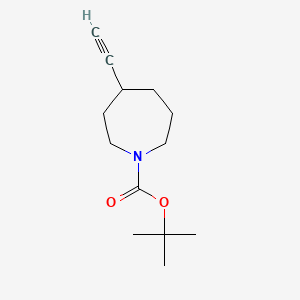
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
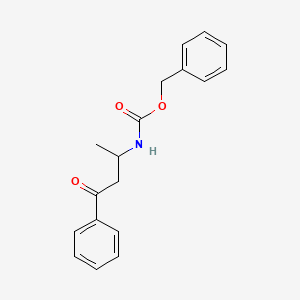
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
